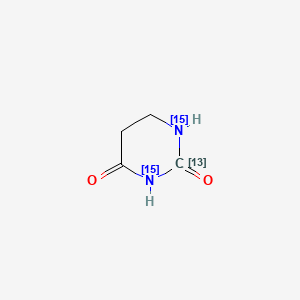

5,6-Dihydro Uracil-13C,15N2

Description

Overview of Dihydropyrimidine (B8664642) Metabolism and its Context in Biological Research

Pyrimidine (B1678525) metabolism encompasses the synthesis and breakdown of pyrimidine nucleotides, which are essential building blocks of DNA and RNA. creative-proteomics.com The degradation of pyrimidines like uracil (B121893) and thymine (B56734) is a crucial process for recycling these molecules and preventing their accumulation. creative-proteomics.com The initial and rate-limiting step in this degradation pathway is catalyzed by the enzyme dihydropyrimidine dehydrogenase (DPD). wikipedia.orgaacrjournals.org

DPD converts uracil to 5,6-dihydrouracil. creative-proteomics.comwikipedia.org This intermediate is then further metabolized in a three-step pathway to ultimately produce non-toxic, water-soluble compounds like β-alanine. creative-proteomics.comnih.gov

| Step | Enzyme | Substrate | Product |

| 1 | Dihydropyrimidine Dehydrogenase (DPD) | Uracil | 5,6-Dihydrouracil |

| 2 | Dihydropyrimidinase (DPYS) | 5,6-Dihydrouracil | N-Carbamoyl-β-alanine |

| 3 | Beta-ureidopropionase (UPB1) | N-Carbamoyl-β-alanine | β-alanine |

Table 1: Key Enzymes and Reactions in the Dihydropyrimidine Degradation Pathway.

Research into dihydropyrimidine metabolism has significant implications for human health. Deficiencies in DPD activity, often due to genetic variations, can lead to severe toxicity in cancer patients receiving fluoropyrimidine-based chemotherapy drugs like 5-fluorouracil (B62378) (5-FU). nih.govwaocp.comtaylorandfrancis.com This is because DPD is the primary enzyme responsible for breaking down more than 85% of the administered 5-FU. aacrjournals.org Therefore, understanding an individual's DPD activity is crucial for personalized medicine. Furthermore, alterations in this pathway have been linked to various diseases, including cancer, where it plays a role in processes like the epithelial-mesenchymal transition (EMT), a program associated with cancer cell aggressiveness. nih.gov

Role and Unique Contributions of 5,6-Dihydro Uracil-13C,15N2 as an Advanced Research Probe

This compound is the isotopically labeled version of 5,6-dihydrouracil, containing heavier isotopes of both carbon and nitrogen. medchemexpress.comnih.gov This specific labeling makes it an invaluable tool for researchers studying dihydropyrimidine metabolism. evitachem.com

The primary application of this compound is as an internal standard in mass spectrometry-based assays. nih.gov By adding a known amount of the labeled compound to a biological sample, researchers can accurately quantify the concentration of the naturally occurring (unlabeled) 5,6-dihydrouracil. researchgate.net This is crucial for determining the ratio of 5,6-dihydrouracil to uracil (UH2/U), which serves as a phenotypic marker for DPD activity. researchgate.netmedchemexpress.com

The use of this stable isotope-labeled compound offers several advantages:

Accuracy: It allows for precise quantification by correcting for variations in sample preparation and instrument response. silantes.com

Specificity: The distinct mass of the labeled compound allows it to be clearly distinguished from other molecules in a complex biological sample. nih.gov

Safety: As a stable isotope, it is non-radioactive and safe for use in various experimental settings. creative-proteomics.com

Recent research has utilized stable isotope-labeled uracil and its metabolites, including 5,6-dihydrouracil, to develop physiologically based pharmacokinetic (PBPK) models. nih.gov These models can help predict how an individual will metabolize drugs like 5-FU, paving the way for personalized dosing strategies to minimize toxicity. nih.gov The development and application of probes like this compound are therefore at the forefront of advancing our understanding of metabolic pathways and improving clinical outcomes. adesisinc.com

Structure

3D Structure

Properties

IUPAC Name |

(213C,1,3-15N2)1,3-diazinane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O2/c7-3-1-2-5-4(8)6-3/h1-2H2,(H2,5,6,7,8)/i4+1,5+1,6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIVLITBTBDPEFK-VMGGCIAMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[15NH][13C](=O)[15NH]C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Isotopic Enrichment Strategies for 5,6 Dihydro Uracil 13c,15n2

De Novo Chemical Synthesis Pathways for Precise ¹³C and ¹⁵N Incorporation

De novo synthesis, the construction of a molecule from basic precursors, is the most direct method for achieving precise, high-level isotopic incorporation. For 5,6-Dihydro Uracil-¹³C,¹⁵N₂, this involves building the pyrimidine (B1678525) ring using starting materials already enriched with ¹³C and ¹⁵N. A common and adaptable strategy for pyrimidine synthesis is the condensation of a three-carbon unit with a urea (B33335) derivative.

A plausible de novo pathway for 5,6-Dihydro Uracil-¹³C,¹⁵N₂ would start with isotopically labeled urea ([¹³C, ¹⁵N₂]urea) as the source of the N1-C2-N3 segment of the pyrimidine ring. This labeled precursor is then reacted with a suitable three-carbon synthon, such as β-alanine or its derivatives (e.g., malic acid, aspartic acid), to form the complete heterocyclic structure. Subsequent reduction of the C5-C6 double bond, if uracil (B121893) is formed as an intermediate, yields the target 5,6-dihydrouracil. nih.gov

For instance, the reaction of [¹³C, ¹⁵N₂]urea with malic acid under acidic conditions can produce the corresponding labeled barbituric acid, which can be further chemically modified to yield the dihydrouracil (B119008) ring. bangor.ac.uk This approach ensures that the desired isotopes are integrated into the core structure of the molecule from the outset.

Regioselective and Stereoselective Synthesis for Targeted Isotopic Placement

Regioselectivity is critical in isotopic labeling to ensure the isotopes are positioned at the correct atomic locations within the molecule. In the synthesis of 5,6-Dihydro Uracil-¹³C,¹⁵N₂, the use of [¹⁵N₂]urea inherently places the ¹⁵N isotopes at the N1 and N3 positions. The placement of ¹³C depends on the labeled precursor chosen. If [2-¹³C]malonic acid is used with [¹⁵N₂]urea, the ¹³C label will be at the C2 position. If a different carbon in the three-carbon precursor is labeled, the ¹³C will be located elsewhere in the ring.

Multi-component synthesis strategies offer a high degree of control over regioselectivity. nih.gov For example, iridium-catalyzed [3+1+1+1] cycloadditions using labeled amidines and alcohols can produce highly substituted pyrimidines in a regioselective manner. mdpi.com While more complex, such methods could be adapted to control the placement of multiple ¹³C labels if required. A Zincke activation strategy has also been demonstrated as an innovative method for nitrogen isotope exchange in pyrimidines, allowing for the late-stage introduction of ¹⁵N from labeled ammonia (B1221849) ([¹⁵N]H₃), providing another route for regioselective labeling. chemrxiv.orgchemrxiv.org

Stereoselectivity is less of a concern for the planar pyrimidine ring itself but becomes important if chiral centers are introduced at the C5 or C6 positions during synthesis or reduction.

Precursor Design and Chemical Reaction Optimization for High Isotopic Purity and Yield

The success of synthesizing 5,6-Dihydro Uracil-¹³C,¹⁵N₂ with high isotopic purity and chemical yield hinges on the selection of appropriate precursors and the optimization of reaction conditions.

Precursor Design: The ideal precursors are typically simple, commercially available molecules that are offered in highly enriched isotopic forms. The choice of precursor directly dictates the labeling pattern of the final product.

| Isotope | Precursor Molecule | Resulting Position in Uracil Ring |

| ¹⁵N | [¹⁵N₂]Urea, [¹⁵N]Ammonia | N1 and N3 |

| ¹³C | [¹³C]Urea | C2 |

| ¹³C | [2-¹³C]Malonic Acid | C2 (via decarboxylation) |

| ¹³C | [¹³C]Formic Acid | C2 or C4/C6 depending on pathway |

| ¹³C | [¹³C]Glucose | Ribose moiety, convertible to pyrimidine ring |

This table illustrates common precursors and their resulting isotopic positions in the pyrimidine ring.

Reaction Optimization: Given the high cost of isotopically labeled starting materials, reaction conditions must be optimized to maximize yield and incorporation efficiency. Key parameters for optimization include:

Catalyst: Utilizing efficient catalysts, such as palladium on carbon (Pd/C) for hydrogenation steps or pincer complexes for cycloadditions, can significantly improve yields and reduce reaction times. mdpi.comnih.gov

Solvent and Temperature: The choice of solvent and reaction temperature can affect reaction rates and the formation of side products. For example, nitrogen isotope exchange reactions using a Zincke strategy are optimized at specific temperatures to achieve high isotopic enrichment. researchgate.net

Advanced Characterization Techniques for Labeled Intermediates and Final Products

Verifying the successful incorporation of isotopes and confirming the structure of the final product and any intermediates is a critical step. High-resolution analytical techniques are essential for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for characterizing isotopically labeled compounds.

¹³C-NMR and ¹⁵N-NMR: These techniques directly detect the labeled atoms, confirming their presence and providing information about their chemical environment. The chemical shifts and coupling constants in the spectra provide unambiguous evidence of the isotopic label's location. nih.govnih.gov

Heteronuclear NMR: Techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity between the labeled carbons/nitrogens and adjacent protons, confirming the precise location of the isotopes within the molecular structure. nih.gov

Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and the level of isotopic enrichment.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can confirm the elemental formula and the number of incorporated isotopes. The mass difference between the labeled and unlabeled compound directly corresponds to the number of heavy isotopes added. researchgate.net

Tandem Mass Spectrometry (MS/MS): By fragmenting the molecule and analyzing the resulting product ions, MS/MS can provide further structural information and help pinpoint the location of the labels within the molecule. researchgate.net

| Technique | Information Provided | Relevance to 5,6-Dihydro Uracil-¹³C,¹⁵N₂ |

| ¹³C-NMR | Presence, number, and chemical environment of ¹³C atoms. | Confirms incorporation and location of the ¹³C label. |

| ¹⁵N-NMR | Presence, number, and chemical environment of ¹⁵N atoms. | Confirms incorporation of both ¹⁵N labels at N1 and N3. |

| HRMS | Precise molecular weight and isotopic enrichment level. | Confirms the overall success of the labeling process. |

| MS/MS | Structural information from fragmentation patterns. | Provides secondary confirmation of the label positions. |

This table summarizes the key characterization techniques and the information they provide.

Chemo-Enzymatic and Biocatalytic Approaches for Labeling Pyrimidine Derivatives

Chemo-enzymatic and biocatalytic methods combine the specificity of enzymes with the versatility of chemical synthesis, offering powerful strategies for isotopic labeling. nih.gov These approaches can lead to higher yields, fewer synthetic steps, and greater stereoselectivity compared to purely chemical methods. silantes.com

One prominent chemo-enzymatic strategy involves the synthesis of labeled nucleobases (like uracil) followed by enzymatic coupling to a ribose or deoxyribose sugar to form nucleosides. nih.govsilantes.com While the target molecule is 5,6-dihydrouracil itself, enzymes from the pyrimidine salvage pathway could potentially be used. For example, a labeled uracil molecule could be synthesized chemically and then subjected to enzymatic reduction by dihydropyrimidine (B8664642) dehydrogenase to produce the desired 5,6-dihydrouracil. This leverages the high specificity of the enzyme for this particular transformation. nih.gov

Alternatively, whole-cell biotransformation can be employed. Microorganisms can be grown on media containing labeled precursors, such as [¹³C]glucose or [¹⁵N]ammonium chloride. The organisms then biosynthesize nucleic acids and their components, which can be harvested and the desired labeled compound can be isolated. This method is particularly effective for uniform labeling of all carbon and nitrogen atoms. silantes.com

Strategies for Scaling Up Production of Isotope-Labeled 5,6-Dihydro Uracil for Comprehensive Research Programs

Transitioning the synthesis of 5,6-Dihydro Uracil-¹³C,¹⁵N₂ from a small, laboratory scale to larger quantities suitable for extensive research requires careful planning and process optimization. The primary challenges in scaling up are maintaining high yields, ensuring isotopic purity, and managing the increased cost of precursors.

Key strategies for successful scale-up include:

Process Optimization: Reaction conditions that work on a milligram scale may not be optimal for gram or kilogram-scale production. Parameters such as reaction time, temperature, and mixing must be re-optimized for larger volumes to ensure consistent product quality.

Flow Chemistry: Continuous flow reactors offer significant advantages for scale-up. They allow for better control over reaction parameters, improved heat transfer, and enhanced safety compared to traditional batch processing. This can lead to higher yields and purity, and the methodology has been successfully applied to the regioselective synthesis of pyrimidines. nih.gov

Purification Methods: Purification techniques must be scalable. While column chromatography is common in the lab, it can be cumbersome for large quantities. Alternative methods like recrystallization or preparative HPLC (High-Performance Liquid Chromatography) may be more suitable for purifying large batches of the final product.

By carefully considering these factors, the production of 5,6-Dihydro Uracil-¹³C,¹⁵N₂ can be effectively scaled to meet the demands of comprehensive research programs.

Advanced Analytical Methodologies Employing 5,6 Dihydro Uracil 13c,15n2

Nuclear Magnetic Resonance (NMR) Spectroscopy for Labeled Compound Characterization and Tracing

NMR spectroscopy is a primary technique for the characterization of isotopically labeled compounds. The presence of ¹³C and ¹⁵N nuclei in 5,6-Dihydro Uracil-¹³C,¹⁵N₂ allows for a suite of NMR experiments that are not feasible with the unlabeled analogue, providing detailed structural and dynamic information. isotope.com

Multidimensional NMR techniques are indispensable for the complete structural assignment and verification of 5,6-Dihydro Uracil-¹³C,¹⁵N₂. The incorporation of ¹³C and ¹⁵N isotopes provides larger chemical shift distributions compared to ¹H NMR, allowing for better resolution and more detailed structural analysis. acs.org

¹³C-NMR and ¹⁵N-NMR: One-dimensional ¹³C and ¹⁵N NMR spectra provide direct evidence of isotopic incorporation by showing signals at chemical shifts characteristic of the carbon and nitrogen atoms within the dihydrouracil (B119008) ring. nih.gov Theoretical and experimental studies on uracil (B121893) and its derivatives help in assigning these chemical shifts. nih.govresearchgate.net The selective labeling of nitrogen atoms leads to the appearance of additional ¹H–¹⁵N and ¹³C–¹⁵N spin–spin coupling constants (SSCCs), which significantly expands the utility of NMR for molecular structure determination. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This two-dimensional experiment correlates the chemical shifts of protons with their directly attached heteronuclei (¹³C or ¹⁵N). columbia.edu For 5,6-Dihydro Uracil-¹³C,¹⁵N₂, HSQC spectra would show correlations between the protons at the C5 and C6 positions and their respective ¹³C nuclei, as well as between the N1 and N3 protons and their corresponding ¹⁵N nuclei. hmdb.cacolumbia.edu This confirms the specific sites of isotopic labeling and aids in the complete assignment of the molecule's proton and carbon spectra. diva-portal.org

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects correlations between protons and carbons that are separated by two or three bonds. columbia.edu This is crucial for establishing connectivity within the molecule. For instance, an HMBC spectrum could show a correlation from the proton at C6 to the carbonyl carbon at C4, confirming the ring structure. columbia.edu It is particularly useful for connecting different spin systems separated by non-protonated atoms, which is essential for piecing together the molecular framework. youtube.com

Table 1: Representative NMR Correlation Data for Isotopically Labeled Dihydrouracil

| Experiment | Correlated Nuclei | Type of Information Provided |

| ¹³C-NMR | ¹³C | Confirms presence and chemical environment of labeled carbon atoms. |

| ¹⁵N-NMR | ¹⁵N | Confirms presence and chemical environment of labeled nitrogen atoms. |

| HSQC | ¹H-¹³C / ¹H-¹⁵N (one bond) | Connects protons to their directly attached carbon or nitrogen atoms. columbia.edu |

| HMBC | ¹H-¹³C / ¹H-¹⁵N (multiple bonds) | Establishes connectivity across two to three bonds, revealing the molecular skeleton. columbia.edu |

Quantitative NMR (qNMR) is a highly accurate method for determining both the concentration and the level of isotopic enrichment of 5,6-Dihydro Uracil-¹³C,¹⁵N₂. Unlike mass spectrometry, qNMR does not require an identical internal standard for quantification. By comparing the integral of a specific nucleus's signal to that of a certified reference standard of known concentration, the absolute amount of the labeled compound in a solution can be determined.

For isotopic enrichment, high-resolution NMR can distinguish between labeled and unlabeled species or measure the relative intensities of satellite peaks arising from ¹³C-¹³C or ¹³C-¹⁵N coupling versus the central peak from the unlabeled portion. This allows for a precise calculation of the percentage of molecules that have successfully incorporated the ¹³C and ¹⁵N isotopes.

The use of 5,6-Dihydro Uracil-¹³C,¹⁵N₂ as a labeled ligand is a powerful approach in structural biology to study its interactions with macromolecules like proteins and nucleic acids. nih.gov When the labeled ligand binds to an unlabeled protein, changes in the NMR signals of the ligand can be monitored.

Chemical Shift Perturbation (CSP): Upon binding, changes in the chemical shifts of the ¹³C and ¹⁵N nuclei of the dihydrouracil ring can be observed. These perturbations map the binding interface and provide information about the electronic environment changes upon complex formation. nih.gov

Conformational Dynamics: NMR techniques, including relaxation experiments, can probe the dynamics of the ligand in its free and bound states. The presence of ¹⁵N labels is particularly useful for studying the dynamics of the amide groups within the molecule. Unexpected duplication of NMR signals in similar uracil derivatives has been attributed to the presence of different conformers, an effect that can be studied in detail using dynamic and multidimensional NMR. nih.gov Isotope labeling can help resolve ambiguities and provide a clearer picture of the conformational landscape of the ligand upon binding.

Mass Spectrometry (MS) Based Research with Isotopic Tracers

Mass spectrometry is a cornerstone analytical technique that leverages 5,6-Dihydro Uracil-¹³C,¹⁵N₂ as an isotopic tracer and internal standard for highly sensitive and specific quantification. nih.govresearchgate.net The mass difference between the labeled compound and its natural counterpart allows them to be easily distinguished, enabling robust analytical methods. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which is essential for confirming the elemental composition of a molecule. For 5,6-Dihydro Uracil-¹³C,¹⁵N₂, HRMS can verify the successful incorporation of the stable isotopes by measuring a mass-to-charge (m/z) ratio that corresponds to the labeled formula.

Furthermore, HRMS can resolve the isotopic patterns of both the labeled and unlabeled compounds. nih.gov By comparing the measured isotopic distribution with the theoretically calculated pattern for a given level of enrichment, the percentage of isotopic incorporation can be accurately determined. nih.govrsc.org This serves as a critical quality control step for the synthesis of the labeled compound.

Table 2: Theoretical Mass Comparison of Unlabeled vs. Labeled 5,6-Dihydro Uracil

| Compound | Molecular Formula | Exact Mass (Monoisotopic) |

| 5,6-Dihydro Uracil | C₄H₆N₂O₂ | 114.04293 |

| 5,6-Dihydro Uracil-¹³C,¹⁵N₂ | ¹³C₄H₆¹⁵N₂O₂ | 120.04968 |

Tandem mass spectrometry (MS/MS) is widely used for the structural elucidation and quantification of metabolites in complex biological matrices. nih.govnih.gov In a typical MS/MS experiment, a specific precursor ion is selected, fragmented, and the resulting product ions are detected. 5,6-Dihydro Uracil-¹³C,¹⁵N₂ is an ideal internal standard for MS/MS-based quantification of endogenous 5,6-dihydrouracil. tue.nluu.nl Since it co-elutes with the unlabeled analyte and has nearly identical chemical properties, it effectively corrects for variations in sample preparation and matrix effects. windows.netwindows.net

Selected Reaction Monitoring (SRM) is a highly specific and sensitive MS/MS technique used for targeted quantification. omicsonline.org In SRM, the mass spectrometer is set to monitor specific "transitions," which are pairs of precursor ion m/z and product ion m/z values. cuni.cz For 5,6-Dihydro Uracil-¹³C,¹⁵N₂, a unique transition is chosen that does not overlap with the transition of the unlabeled analyte. researchgate.net This allows for the simultaneous and unambiguous quantification of both the tracer and the endogenous compound, making it invaluable for metabolic flux analysis and pharmacokinetic studies. tue.nlmdpi.com

Table 3: Example SRM Transitions for Unlabeled and Labeled 5,6-Dihydro Uracil

| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Application |

| 5,6-Dihydro Uracil | 115.0 | 55.0 | Quantification of endogenous analyte nih.gov |

| 5,6-Dihydro Uracil-¹³C,¹⁵N₂ | 121.0 | Dependent on fragmentation | Internal standard for precise quantification uu.nl |

Note: The exact product ion for the labeled compound would depend on the fragmentation pattern, which retains the isotopic labels.

Isotope-Ratio Mass Spectrometry (IRMS) for Metabolic Flux Determinations

Isotope-Ratio Mass Spectrometry (IRMS) is a powerful analytical technique used to determine the isotopic composition of elements within a sample with very high precision. When used in conjunction with stable isotope tracers like 5,6-Dihydro Uracil-13C,15N2, IRMS becomes a critical tool for metabolic flux analysis (MFA). MFA is the quantification of in vivo metabolic pathway activity and is essential for understanding cellular physiology and pathophysiology. nih.gov

In a typical 13C-MFA experiment, a biological system is supplied with a substrate labeled with 13C, such as [1,2-13C2]glucose or [U-13C5]glutamine. mit.edu As the cells metabolize this substrate, the 13C atoms are incorporated into various downstream metabolites. nih.gov By measuring the isotopic enrichment patterns of these metabolites over time, researchers can deduce the flow of carbon through the metabolic network. nih.govvanderbilt.edu

While glucose and glutamine are common tracers, the use of labeled pyrimidine (B1678525) pathway intermediates like this compound allows for targeted investigation of nucleotide metabolism. This is particularly valuable for studying the salvage and de novo synthesis pathways of pyrimidines, which are crucial for DNA and RNA synthesis and cellular proliferation. The stable isotopes (13C and 15N) within the 5,6-Dihydro Uracil molecule act as tracers that can be followed as the molecule is further metabolized.

The process involves introducing the labeled compound to a cellular system. After a period of incubation to allow for metabolic processing, intracellular metabolites are extracted and analyzed. mit.edu IRMS, often coupled with gas chromatography (GC-C-IRMS), can accurately determine very low isotopic enrichment, providing precise data on how the labeled atoms have been distributed among different metabolic pools. nih.gov This data is then fed into computational models to estimate the rates (fluxes) of the enzymatic reactions within the pyrimidine metabolic network. vanderbilt.eduscispace.com This approach, particularly isotopically nonstationary 13C MFA (INST-MFA), is effective for analyzing the transient labeling patterns that reveal pathway fluxes with high precision. vanderbilt.edu

Chromatographic Separations Coupled with Isotopic Detection

Liquid Chromatography (LC) and Gas Chromatography (GC) for Separation of Labeled Metabolites

Chromatographic techniques are essential for separating complex mixtures of metabolites from biological samples before mass spectrometric analysis. The choice between Liquid Chromatography (LC) and Gas Chromatography (GC) depends on the physicochemical properties of the analytes, such as polarity and volatility. vanderbilt.edu

Liquid Chromatography (LC): LC, particularly Ultra-High Performance Liquid Chromatography (UPLC), is widely used for the analysis of polar compounds like uracil and its metabolites from biological matrices such as plasma, serum, and urine. tue.nluu.nlnih.gov In these methods, this compound is not typically the metabolite being traced through a pathway, but rather serves as an ideal internal standard for the accurate quantification of its unlabeled counterpart, 5,6-dihydrouracil (UH2). tue.nluu.nl

The separation is often achieved using reversed-phase columns, such as a C18 column, which effectively separates the very polar uracil and its homologues. windows.netwindows.net For instance, a method using a Kinetex® PS C18 column demonstrated good chromatographic performance and resolution for uracil, 5,6-dihydrouracil, and 5-fluorouracil (B62378). windows.netwindows.net The separated analytes are then detected by tandem mass spectrometry (MS/MS), which can distinguish between the labeled internal standard (this compound) and the endogenous, unlabeled analyte based on their mass-to-charge ratio. uu.nlnih.gov The total chromatographic run time for such analyses can be as short as 5 minutes. uu.nl

Gas Chromatography (GC): GC coupled with mass spectrometry (GC-MS) is another powerful technique for metabolite analysis, typically requiring chemical derivatization to make non-volatile compounds like uracil amenable to gas-phase analysis. vanderbilt.edunih.gov For example, a sensitive method for detecting uracil in DNA involves derivatizing the compound with 3,5-bis(trifluoromethyl)benzyl bromide before separation on a GC column. nih.gov In the context of stable isotope tracing, GC-MS can be used to quantify the mass isotopomers of various metabolites, including amino acids, organic acids, and sugars, after derivatization. nih.govmit.edu While less common for direct analysis of 5,6-dihydrouracil compared to LC, GC-MS provides excellent chromatographic resolution and is a cornerstone of many metabolic flux analysis studies. nih.gov

Isotope Dilution Mass Spectrometry (IDMS) for Absolute Quantification in Complex Biological Matrices

Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for achieving the highest metrological quality in quantitative analysis. nih.govtubitak.gov.tr The technique relies on the addition of a known amount of an isotopically labeled version of the analyte—in this case, this compound—to a sample. This labeled compound, often referred to as the internal standard, is chemically identical to the endogenous analyte (unlabeled 5,6-dihydrouracil) and therefore behaves identically during sample preparation, extraction, and chromatographic separation. nih.govnih.gov

By measuring the ratio of the signal from the endogenous analyte to the signal from the isotopically labeled internal standard using a mass spectrometer, one can calculate the exact concentration of the analyte in the original sample. nih.gov This method effectively corrects for sample loss during preparation and for variations in instrument response (matrix effects), which are common challenges in complex biological matrices like plasma or urine. uu.nl

Numerous validated LC-MS/MS methods for quantifying uracil and 5,6-dihydrouracil utilize their respective stable isotope-labeled internal standards for precise and accurate results. tue.nluu.nlnih.gov For example, a UPLC-MS/MS assay for 5,6-dihydrouracil (UH2) used a labeled internal standard to achieve a validated concentration range of 10 to 1000 ng/mL in human plasma. uu.nl The inter-assay precision and bias were found to be excellent, demonstrating the robustness of the IDMS approach. uu.nlnih.gov

Below is a table summarizing typical performance data from a validated UPLC-MS/MS method employing isotope dilution for the quantification of 5,6-Dihydrouracil (UH2) in human plasma.

| Parameter | Value for 5,6-Dihydrouracil (UH2) | Reference |

|---|---|---|

| Validated Concentration Range | 10 - 1000 ng/mL | uu.nl |

| Lower Limit of Quantification (LLOQ) | 10 ng/mL | nih.gov |

| Inter-Assay Precision (%CV) | ≤7.2% | uu.nl |

| Inter-Assay Bias | within ±2.9% | uu.nl |

| Internal Standard Used | Isotopically Labeled UH2 | uu.nl |

The data clearly shows that IDMS enables highly accurate and precise quantification, which is crucial for clinical applications such as phenotyping for dihydropyrimidine (B8664642) dehydrogenase (DPD) deficiency. nih.gov

Applications of 5,6 Dihydro Uracil 13c,15n2 in Biochemical Pathway Elucidation and Metabolic Flux Analysis

Elucidating Pyrimidine (B1678525) Catabolism and Anabolism Pathways Using Isotopic Tracers

Stable isotope tracers are invaluable for mapping the intricate networks of metabolic reactions. nih.gov By introducing a labeled substrate like 5,6-Dihydro Uracil-13C,15N2 into a biological system, researchers can follow the incorporation of the heavy isotopes into downstream metabolites, providing a dynamic view of pathway activity. springernature.commssm.edu This approach offers a significant advantage over traditional methods by enabling the quantitative measurement of metabolite turnover and flux. nih.gov

Mechanistic Studies of Dihydropyrimidine (B8664642) Dehydrogenase (DPD) Activity and Substrate Specificity In Vitro

Dihydropyrimidine dehydrogenase (DPD) is the initial and rate-limiting enzyme in the catabolism of pyrimidines, including the chemotherapeutic agent 5-fluorouracil (B62378) (5-FU). nih.govnih.gov Understanding the mechanism and substrate specificity of DPD is crucial for predicting patient response to 5-FU and minimizing toxicity. researchgate.netarupconsult.com

This compound serves as an ideal probe for in vitro studies of DPD activity. By incubating the labeled substrate with purified DPD or cell lysates, researchers can monitor the enzymatic conversion to subsequent metabolites. The distinct mass of the labeled products allows for their unambiguous detection and quantification using techniques like mass spectrometry. aacrjournals.org These assays can be used to determine key kinetic parameters of the enzyme, investigate the effects of potential inhibitors, and characterize the impact of genetic variations in the DPYD gene on enzyme function. nih.govclinpgx.org

Table 1: Investigating DPD Activity with this compound

| Experimental Approach | Information Gained | Significance |

|---|---|---|

| Incubation with purified DPD | Michaelis-Menten kinetics (Km, Vmax) | Characterizes fundamental enzyme properties. |

| Analysis of reaction products by MS | Identification of downstream metabolites | Confirms the catalytic steps in the pathway. nih.gov |

| Comparison with unlabeled substrate | Elucidation of kinetic isotope effects | Provides insights into the reaction mechanism. |

Tracing Carbon and Nitrogen Flux through Dihydropyrimidine Metabolic Cycles in Model Systems (e.g., cell cultures, ex vivo tissues)

Beyond in vitro assays, this compound is instrumental in tracing metabolic flux in more complex biological systems like cell cultures and ex vivo tissues. nih.gov When cells are cultured in a medium containing the labeled compound, it is taken up and metabolized through the pyrimidine catabolic pathway. By analyzing the isotopic enrichment in downstream metabolites over time, researchers can quantify the rate of flux through this pathway. researchgate.netnih.gov

This dual-labeling strategy, with both ¹³C and ¹⁵N, is particularly powerful as it allows for the simultaneous tracking of both carbon and nitrogen atoms. nih.gov This provides a more complete picture of how these essential elements are processed and recycled within the cell. For instance, it can reveal the extent to which the nitrogen from pyrimidine breakdown is reincorporated into other nitrogen-containing compounds.

Quantitative Fluxomics Studies in Cellular and Subcellular Compartments

Metabolic flux analysis (MFA) is a sophisticated technique that provides a quantitative description of the rates (fluxes) of all metabolic reactions in a cell. rsc.orgcreative-proteomics.com Stable isotope tracers like this compound are central to these studies, providing the experimental data needed to constrain and solve complex metabolic models. researchgate.netnsf.gov

Research on Nucleotide Salvage Pathways and Interconversion Mechanisms

In addition to de novo synthesis, cells can produce nucleotides through salvage pathways that recycle pre-existing bases and nucleosides. nih.govmdpi.com These pathways are crucial for maintaining nucleotide pools, particularly in non-proliferating cells. mdpi.com The breakdown products of pyrimidine catabolism can be re-utilized through these salvage mechanisms.

By tracing the labeled atoms from this compound, researchers can investigate the extent to which its catabolites are salvaged and re-incorporated into the nucleotide pool. For example, if labeled β-alanine (a breakdown product) is used to synthesize other molecules, the presence of ¹³C and ¹⁵N in those molecules would confirm the activity of the salvage pathway. This allows for a quantitative assessment of the interplay between pyrimidine catabolism and nucleotide salvage, providing a more holistic understanding of nucleotide homeostasis. nih.govresearchgate.net

Mechanistic Enzymology and Reaction Pathway Investigations Utilizing 5,6 Dihydro Uracil 13c,15n2

Kinetic Isotope Effect (KIE) Studies for Probing Rate-Limiting Steps and Transition States

The kinetic isotope effect (KIE) is a phenomenon where molecules containing heavier isotopes react at different rates than their lighter counterparts. libretexts.orgwikipedia.org This effect is an invaluable tool for determining reaction mechanisms, particularly for identifying the rate-limiting step and characterizing the transition state. princeton.edu The magnitude of the KIE is expressed as the ratio of the reaction rate constant for the light isotopologue (kL) to that of the heavy isotopologue (kH). wikipedia.org By substituting atoms with their heavier isotopes at specific positions, as in 5,6-Dihydro Uracil-13C,15N2, researchers can measure the change in reaction rate. A significant KIE (typically >1) suggests that the bond to the labeled atom is being broken or formed in the rate-determining step of the reaction. princeton.edu

Primary kinetic isotope effects occur when the isotopically labeled atom is directly involved in bond cleavage or formation during the rate-limiting step. princeton.edu Heavier isotopes like ¹³C and ¹⁵N form stronger bonds due to lower zero-point vibrational energies compared to ¹²C and ¹⁴N, respectively. libretexts.orgprinceton.edu Consequently, more energy is required to break these bonds, leading to a slower reaction rate.

In the context of enzymes that metabolize 5,6-Dihydrouracil, such as dihydropyrimidinase which catalyzes its ring opening, isotopic labeling can provide profound insights. nih.gov For instance, if the cleavage of a C-N bond within the pyrimidine (B1678525) ring is the rate-limiting step, a significant ¹³C or ¹⁵N KIE would be observed when using this compound.

Secondary isotope effects are observed when the labeled atom is not directly involved in the bond-breaking or bond-making event but is located near the reaction center. princeton.edu These effects are typically smaller than primary KIEs and provide information about changes in hybridization or the steric environment of the labeled atom during the transition state. For example, a change in the hybridization of a carbon atom from sp³ in 5,6-Dihydrouracil to sp² in a transition state would result in a measurable secondary ¹³C KIE.

While hydrogen isotopes (¹H, ²H, ³H) are most common for KIE studies involving C-H bond transformations due to the large mass difference, ¹³C and ¹⁵N labeling provides complementary data on the heavy-atom framework of the molecule. libretexts.org

Table 1: Representative Kinetic Isotope Effects in Enzymatic Reactions

| Isotopic Substitution | Type of KIE | Typical kL/kH Value | Mechanistic Implication |

| C-¹H vs. C-²H | Primary | 2 - 10 | C-H bond cleavage is part of the rate-determining step. princeton.edu |

| ¹²C vs. ¹³C | Primary | 1.02 - 1.08 | C-C or C-N bond cleavage is rate-determining. wikipedia.org |

| ¹⁴N vs. ¹⁵N | Primary | 1.02 - 1.06 | C-N bond cleavage is rate-determining. |

| C-¹H vs. C-²H | Secondary | 0.95 - 1.3 | Change in hybridization or steric environment at the labeled carbon. princeton.edu |

Elucidation of Enzyme Active Site Architecture and Catalytic Mechanisms

Isotopically labeled substrates like this compound are instrumental in mapping the active sites of enzymes and clarifying catalytic mechanisms, primarily through the use of Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov The ¹³C and ¹⁵N nuclei are NMR-active, and their chemical shifts are highly sensitive to their local electronic environment. nih.gov

By comparing the NMR spectra of the labeled substrate in its free form versus its enzyme-bound state, researchers can deduce critical information. nih.gov Changes in the chemical shifts of the ¹³C and ¹⁵N atoms upon binding can identify specific points of interaction within the enzyme's active site, such as hydrogen bonding or electrostatic interactions with amino acid residues. nih.govnih.gov This approach helps to build a detailed picture of the substrate's orientation and conformation when bound to the enzyme.

For example, studying the interaction of this compound with dihydropyrimidinase can reveal which of the substrate's nitrogen or carbonyl groups interact with the enzyme's catalytic zinc ions or key amino acids. nih.gov This information is crucial for understanding the acid-base catalysis mechanism employed by the enzyme. nih.gov Furthermore, NMR techniques can be used to determine the ionization state of the substrate when bound in the active site, which is a critical aspect of the catalytic mechanism. nih.gov

Table 2: Information from NMR Studies with Isotopically Labeled Substrates

| NMR Parameter | Information Gained |

| Chemical Shift Perturbations | Identifies atoms involved in binding and their electronic environment in the active site. nih.gov |

| Nuclear Overhauser Effect (NOE) | Determines internuclear distances, revealing the conformation of the bound substrate. |

| Relaxation Times (T₁, T₂) | Probes the dynamics of the substrate within the active site. mdpi.com |

| J-Coupling Constants | Provides information on bond angles and dihedral angles of the bound substrate. |

Investigation of Stereochemical Outcomes in Enzymatic and Non-Enzymatic Reactions

Many enzymatic reactions are stereospecific, meaning they proceed with a specific three-dimensional orientation. Isotopic labeling is a classic method for tracing the stereochemical course of a reaction. While deuterium (B1214612) (²H) is often used for this purpose, the stable heavy-atom backbone provided by this compound allows for unambiguous structural characterization of products, complementing stereochemical studies.

By using this compound to study the reverse reaction (the oxidation of dihydrouracil (B119008) to uracil), the ¹³C and ¹⁵N labels would allow researchers to use NMR and mass spectrometry to precisely track the fate of the molecular skeleton and confirm the structure of the resulting products, ensuring that the observed stereochemistry is correctly assigned. This is particularly valuable in complex systems where multiple reaction pathways may exist. nih.gov

Table 3: Stereochemistry of the Dihydrouracil Dehydrogenase Reaction

| Substrate | Enzyme | Position of H Addition | Stereochemical Face | Overall Stereochemistry |

| Uracil (B121893) | Dihydrouracil Dehydrogenase | C-5 | si-face | trans-addition rsc.org |

| Uracil | Dihydrouracil Dehydrogenase | C-6 | si-face | trans-addition rsc.org |

Studies on the Role of 5,6-Dihydrouracil in DNA/RNA Processing and Repair Mechanisms (Focus on mechanism, not clinical aspects)

DNA is susceptible to various forms of damage, including the saturation of pyrimidine bases, which can distort the DNA structure and block replication or transcription. nih.gov 5,6-dihydrouracil is a type of saturated pyrimidine that can arise from oxidative damage or ionizing radiation. Cells possess sophisticated DNA repair machinery to identify and remove such lesions.

The use of synthetic DNA or RNA strands containing a this compound lesion is a powerful method for studying the mechanisms of repair enzymes. The isotopic labels serve as a unique signature, allowing researchers to follow the entire repair process. For instance, in base excision repair, a DNA glycosylase enzyme recognizes and cleaves the bond between the damaged base and the deoxyribose sugar backbone. nih.gov By tracking the labeled dihydrouracil, one can monitor its excision from the DNA strand and subsequent processing.

Recent research has also uncovered novel roles for RNA molecules in guiding DNA repair. gatech.edu RNA can act as a scaffold or a template at the site of a DNA double-strand break to facilitate repair. gatech.edunih.gov If a damaged base like 5,6-dihydrouracil were part of such an RNA molecule, the ¹³C and ¹⁵N labels would be invaluable for tracing the RNA's interaction with the DNA and the repair protein machinery, helping to elucidate these complex mechanistic pathways. The labels allow the fate of the dihydrouracil moiety to be followed specifically, distinguishing it from the vast excess of unlabeled nucleic acids in the cell.

Chemical Biology and Derivatization Strategies for 5,6 Dihydro Uracil 13c,15n2

Synthesis of Labeled Analogues for Biochemical Probe Development

The synthesis of isotopically labeled analogues of 5,6-dihydrouracil is pivotal for creating biochemical probes to investigate cellular metabolism and enzyme function. The strategic placement of ¹³C and ¹⁵N atoms within the dihydrouracil (B119008) scaffold allows researchers to trace the metabolic fate of the molecule with high precision.

General synthetic strategies for labeled nucleobases and their derivatives often start from simple, commercially available isotopically enriched precursors. researchgate.net For instance, the synthesis of a ¹³C and ¹⁵N labeled pyrimidine (B1678525) ring can be achieved through multi-step procedures that build the heterocyclic structure from basic labeled building blocks. While numerous methods exist for preparing dihydrouracil scaffolds, many involve complex multi-step procedures or harsh reaction conditions. nih.gov However, innovative methods have been developed for more efficient synthesis. nih.gov

These labeled analogues serve as powerful probes. For example, 5,6-Dihydro Uracil-13C,15N2 is used as an internal standard in assays measuring the activity of dihydropyrimidine (B8664642) dehydrogenase (DPD), the enzyme responsible for uracil (B121893) catabolism. medchemexpress.comuu.nl The development of such probes is essential for quantitative studies in drug development and personalized medicine. The probes are designed to be chemically identical to the endogenous molecule, ensuring they behave the same way in biological systems, but are analytically distinct due to their mass difference.

Table 1: Synthetic Approaches for Labeled Biochemical Probes

| Approach | Description | Labeled Precursor Example | Application |

|---|---|---|---|

| Multi-step Heterocyclic Synthesis | Building the pyrimidine ring from simple labeled precursors. | Ba¹³CO₃, ¹⁵N-labeled urea (B33335) | Fundamental metabolic tracing |

| Modification of Labeled Precursors | Chemical modification of an existing labeled nucleobase like uracil. | ¹³C,¹⁵N-Uracil | Creating specific enzyme substrates |

| Enzymatic Synthesis | Using enzymes to construct or modify labeled nucleosides which are then converted to the desired base. | Labeled ribonucleotides | Probes for nucleic acid studies |

Incorporation of Labeled Dihydro Uracil into Complex Biomolecules for Structural and Functional Studies (e.g., nucleic acids)

Isotopically labeled nucleic acid components are indispensable for detailed structural and functional studies of complex biomolecules like DNA and RNA using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govscienceopen.com 5,6-dihydrouracil is a known minor base found in transfer RNA (tRNA), making the study of its labeled form relevant to understanding nucleic acid structure and function. nih.gov

The incorporation of this compound into an oligonucleotide allows that specific residue to be observed selectively in NMR experiments. scienceopen.com The ¹³C and ¹⁵N nuclei have nuclear spins that can be detected by NMR, and their signals provide rich information about the local chemical environment, conformation, and dynamics of the labeled nucleobase within the larger biomolecular structure. This selective labeling strategy is crucial for simplifying complex NMR spectra, especially for large RNA or DNA molecules and their complexes with proteins. nih.govscienceopen.com

By incorporating the labeled dihydrouracil, researchers can:

Determine 3D Structure: Pinpoint the location and orientation of the dihydrouracil base within the folded nucleic acid structure.

Analyze Molecular Dynamics: Study the movement and flexibility of specific regions of the nucleic acid, which is often critical for its biological function.

Probe Interactions: Observe changes in the NMR signals of the labeled base upon binding to proteins or other molecules, thereby mapping interaction surfaces and characterizing binding events.

The enzymatic synthesis of uniformly ¹³C,¹⁵N-labeled DNA using polymerases is a well-established method for preparing samples for heteronuclear NMR studies. nih.gov A similar approach can be adapted for site-specific labeling by providing a mix of labeled and unlabeled nucleotide triphosphates during the synthesis.

Development of Novel Assays and Biosensors Based on Isotopic Tracers

The most prominent application of this compound is in the development of highly sensitive and specific clinical assays, particularly for quantifying endogenous levels of uracil and dihydrouracil. This is achieved using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). uu.nlnih.gov

In these assays, this compound serves as an ideal internal standard. uu.nl A known quantity of the labeled compound is added to a patient's plasma sample at the beginning of the extraction process. Because the labeled standard is chemically identical to the endogenous (unlabeled) dihydrouracil, it experiences the same extraction losses and ionization effects in the mass spectrometer. The mass spectrometer can differentiate between the light (endogenous) and heavy (labeled) versions of the molecule. By measuring the ratio of the two, an exact concentration of the endogenous dihydrouracil can be calculated with high accuracy and precision. nih.gov

This method is used to determine the plasma dihydrouracil/uracil (DHU/U) ratio, which serves as a marker for the activity of the enzyme dihydropyrimidine dehydrogenase (DPD). nih.govhoffmanlab.org DPD is the primary enzyme that breaks down fluoropyrimidine chemotherapy drugs like 5-fluorouracil (B62378) (5-FU). nih.gov Patients with DPD deficiency are at high risk of severe toxicity from these drugs. The UPLC-MS/MS assay using the labeled standard allows for the identification of these patients, enabling clinicians to adjust dosages accordingly. nih.gov

Table 2: Performance Characteristics of a UPLC-MS/MS Assay for Dihydrouracil (UH2) using an Isotopic Tracer

| Parameter | Result |

|---|---|

| Analytical Method | Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) |

| Internal Standard | Dihydrouracil-¹³C₄,¹⁵N₂ |

| Validated Concentration Range | 10 to 1000 ng/mL |

| Inter-assay Bias | Within ±2.9% |

| Inter-assay Precision | ≤7.2% |

Data derived from a study on the validation of a UPLC-MS/MS method for uracil and dihydrouracil quantification in human plasma. uu.nl

The principle of using stable isotope-labeled tracers like this compound is a cornerstone of modern quantitative bioanalysis and is being explored for the development of next-generation biosensors for real-time monitoring of metabolites and drug molecules. nsf.gov

Theoretical and Computational Studies of 5,6 Dihydro Uracil 13c,15n2

Quantum Mechanical Calculations for Isotope Effects and Electronic Structure

Quantum mechanical (QM) calculations are fundamental to understanding the intrinsic properties of molecules. For 5,6-Dihydro Uracil-13C,15N2, these calculations can predict its electronic structure and the kinetic isotope effects (KIEs) arising from the substitution of ¹²C with ¹³C and ¹⁴N with ¹⁵N.

The electronic structure of 5,6-dihydrouracil has been investigated using methods such as density functional theory (DFT) and ab initio calculations like Møller–Plesset perturbation theory (MP2). rsc.org These studies reveal a non-planar, puckered ring structure for the dihydrouracil (B119008) molecule. rsc.org The introduction of ¹³C and ¹⁵N isotopes does not significantly alter the electronic potential energy surface of the molecule, but it does change the vibrational frequencies of the bonds involving these heavier isotopes.

These changes in vibrational frequencies are the origin of kinetic isotope effects. KIEs are a powerful probe for determining reaction mechanisms. For instance, studies on the enzymatic cleavage of the N-glycosidic bond in uracil (B121893) DNA glycosylase have utilized KIEs to elucidate the transition-state structure. nih.gov Although direct QM studies on this compound are not widely published, the principles from related systems can be applied. A theoretical study would involve calculating the vibrational frequencies for both the isotopically labeled and unlabeled 5,6-dihydrouracil. The ratio of reaction rates can then be predicted, providing insight into the rate-determining steps of metabolic pathways involving this compound.

Furthermore, QM methods like the complete active space self-consistent field (CASSCF) and its second-order perturbation theory (CASPT2) have been used to study the electronic spectra of reaction products of 5,6-dihydrouracil, such as those formed by reactions with hydroxyl radicals. nih.gov The isotopic labeling in this compound would cause subtle shifts in the vibronic transitions of these spectra, which could be predicted by high-level QM calculations.

| Computational Method | Application to this compound | Predicted Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Optimization of molecular geometry and calculation of vibrational frequencies. | Determination of bond lengths, angles, and prediction of infrared and Raman spectra shifts due to isotopic labeling. rsc.org |

| Møller–Plesset Perturbation Theory (MP2) | Accurate calculation of electron correlation effects and barrier for ring inversion. | Refined structural parameters and energetic information. rsc.org |

| CASSCF/CASPT2 | Calculation of excited electronic states and UV-Vis spectra. | Prediction of shifts in electronic absorption spectra of reaction products. nih.gov |

| Transition State Theory with KIE calculations | Modeling of reaction pathways involving 5,6-dihydrouracil. | Prediction of kinetic isotope effects to elucidate enzymatic reaction mechanisms. nih.gov |

Molecular Dynamics Simulations of Labeled Compound-Biomolecule Interactions

Molecular dynamics (MD) simulations offer a computational microscope to observe the dynamic interactions between molecules over time. wsimg.com For this compound, MD simulations can be employed to study its interactions with biomolecules such as enzymes and nucleic acids. While the isotopic labeling has a minor effect on the classical force fields typically used in MD simulations, primarily through the change in mass, it is crucial for relating simulation results to experimental data obtained using isotopically labeled samples, such as in NMR spectroscopy.

MD simulations can be used to explore how 5,6-dihydrouracil, as a modified nucleobase, might be recognized and processed by enzymes involved in pyrimidine (B1678525) metabolism or DNA repair. The simulations can reveal the specific hydrogen bonding patterns, electrostatic interactions, and conformational changes that occur upon binding of the ligand to the active site of an enzyme. For example, MD simulations have been instrumental in understanding the dynamics of DNA unwrapping from nucleosomes and the role of specific histone-DNA interactions. nih.gov

In the context of this compound, MD simulations could be used to:

Investigate Enzyme-Substrate Interactions: Model the binding of this compound to enzymes like dihydropyrimidine (B8664642) dehydrogenase (DPD), which is involved in its catabolism. The simulations could help understand the substrate specificity and the effect of the puckered ring structure on binding affinity.

Study DNA containing 5,6-dihydrouracil: If 5,6-dihydrouracil is incorporated into a DNA strand, MD simulations can probe the local structural perturbations and changes in flexibility of the DNA double helix. This is relevant as dihydrouracil is a form of DNA damage.

Refine Structural Data: MD simulations can be used in conjunction with experimental data from techniques like NMR or X-ray crystallography to refine the three-dimensional structures of 5,6-dihydrouracil-biomolecule complexes. The isotopic labels are particularly useful for NMR-based structural studies. isotope.com

| Simulation Type | System Studied | Key Insights |

|---|---|---|

| Enzyme-Ligand Docking and MD | This compound with Dihydropyrimidine Dehydrogenase (DPD) | Binding modes, interaction energies, and role of active site residues. |

| Nucleic Acid Simulation | DNA duplex containing a 5,6-dihydrouracil residue | Local conformational changes, effects on DNA stability and flexibility. |

| Free Energy Calculations | Binding of this compound to a target protein | Quantitative prediction of binding affinity. |

Computational Modeling of Metabolic Networks Incorporating Isotopic Tracing Data

The use of stable isotopes like ¹³C and ¹⁵N is a cornerstone of metabolic flux analysis (MFA). nih.gov By introducing an isotopically labeled substrate such as this compound into a biological system, researchers can trace the path of the labeled atoms through various metabolic pathways. Computational models are then used to interpret the resulting mass isotopomer distributions of downstream metabolites, providing a quantitative map of metabolic fluxes.

The dual labeling with ¹³C and ¹⁵N in this compound is particularly powerful as it allows for the simultaneous tracing of carbon and nitrogen metabolism. nih.gov This is highly relevant for nucleotide metabolism, where both carbon and nitrogen backbones are extensively interconverted.

A typical workflow for a metabolic modeling study using this compound would involve:

Isotopic Labeling Experiment: Culturing cells or administering the labeled compound to an organism and harvesting samples at a metabolic steady state.

Mass Spectrometry Analysis: Measuring the mass isotopomer distributions (MIDs) of key metabolites in the pyrimidine degradation pathway and connected pathways.

Metabolic Network Reconstruction: Defining a stoichiometric model of the relevant metabolic reactions.

Flux Estimation: Using computational algorithms to find the set of metabolic fluxes that best explain the experimentally measured MIDs and other physiological data (e.g., uptake and secretion rates).

Computational models of 5-fluorouracil (B62378) (a related pyrimidine analog) metabolism have been developed to understand its anti-tumor activity. nih.gov These models incorporate pharmacokinetic and pharmacodynamic aspects and can predict the cellular response to the drug. A similar modeling approach could be applied to this compound to study the regulation of pyrimidine catabolism and its interplay with central carbon and nitrogen metabolism. The data from such tracing experiments can reveal the relative activities of competing pathways and identify metabolic bottlenecks. nih.gov

| Modeling Stage | Description | Expected Output |

|---|---|---|

| Isotopic Tracer Experiment Design | Selection of labeled substrate and experimental conditions to maximize information content. | A well-defined experimental protocol for isotopic labeling. |

| Mass Isotopomer Distribution (MID) Analysis | Correction for natural isotope abundance and determination of the fractional labeling of metabolites. | Accurate MID data for key metabolites in the network. nih.gov |

| Metabolic Flux Analysis (MFA) | Computational estimation of intracellular reaction rates using the MID data. | A quantitative map of carbon and nitrogen fluxes through the pyrimidine metabolic network. nih.gov |

| Kinetic Modeling | Development of a dynamic model of the metabolic pathway. | Predictions of metabolite concentrations and fluxes over time in response to perturbations. |

Emerging Research Directions and Future Perspectives for 5,6 Dihydro Uracil 13c,15n2 Applications

Integration with Multi-Omics Data for Systems Biology Research

Systems biology aims to create a holistic understanding of complex biological systems by integrating data from various molecular levels. nih.gov The use of stable isotope tracers like 5,6-Dihydro Uracil-13C,15N2 is critical for adding the functional layer of metabolic flux to static 'omics' datasets, such as genomics, transcriptomics, and proteomics. nih.govthermofisher.com

By introducing a 13C and 15N labeled precursor, such as Uracil (B121893), into a biological system, researchers can trace its conversion to this compound. This metabolic labeling strategy allows for the precise measurement of the rate of pyrimidine (B1678525) catabolism. This dynamic metabolic data, often referred to as "fluxomics," can then be integrated with other omics data to build comprehensive models of cellular function and disease. For instance, an increase in the formation of labeled dihydrouracil (B119008) can be correlated with the upregulation of the dihydropyrimidine (B8664642) dehydrogenase (DPD) gene (transcriptomics) and increased abundance of the DPD enzyme (proteomics). ebi.ac.uk This multi-omics approach provides a more complete picture of metabolic regulation than any single omics technique alone. nih.gov

The integration of these datasets is computationally intensive but offers unparalleled insight into how genetic variations or external stimuli propagate through transcriptional and translational changes to ultimately alter metabolic function.

| Omics Layer | Key Measurement | Common Analytical Technique | Integrated Insight with this compound Data |

| Genomics | Gene variants (e.g., in the DPYD gene) | DNA Sequencing | Correlating genetic predispositions with observed rates of Uracil catabolism. |

| Transcriptomics | mRNA expression levels of metabolic enzymes | RNA-Seq, Microarrays | Linking gene expression changes to the functional metabolic flux through the pyrimidine degradation pathway. |

| Proteomics | Abundance of metabolic enzymes and transporters | Mass Spectrometry, Western Blotting | Quantifying the relationship between enzyme levels and the actual rate of metabolite conversion. |

| Metabolomics | Rate of this compound formation | LC-MS/MS | Providing a direct, functional readout of pathway activity to validate models built from other omics data. |

Advancements in Microscale and Single-Cell Isotopic Analysis

Traditional metabolic studies provide an average measurement across a large population of cells, masking the inherent heterogeneity within that population. However, recent technological advancements are enabling isotopic analysis at the microscale and even the single-cell level. Techniques such as imaging mass spectrometry are being developed to visualize the spatial distribution of isotope-labeled metabolites within tissues. nih.gov

Applying these methods to this compound could revolutionize our understanding of metabolic differences between individual cells. For example, in a tumor microenvironment, researchers could administer a labeled uracil precursor and then use high-resolution mass spectrometry imaging to map the formation of this compound. This would reveal which specific cells or regions within the tumor have higher or lower rates of pyrimidine catabolism. Such insights are crucial, as metabolic heterogeneity is a key factor in cancer progression and therapeutic resistance. nih.gov This approach moves beyond a simple average measurement to provide a detailed map of metabolic function on a cell-by-cell basis.

| Feature | Bulk Isotopic Analysis | Single-Cell Isotopic Analysis |

| Cell Population | Averages data from thousands to millions of cells | Provides data for individual cells |

| Data Output | A single value representing the average metabolic flux | A distribution of metabolic flux values across a population |

| Key Insight | Overall metabolic state of a tissue or cell culture | Identification of distinct cell subpopulations with different metabolic phenotypes; spatial metabolic mapping. |

| Example Application | Measuring the average rate of Uracil breakdown in a liver tissue sample. | Visualizing heterogeneous Uracil metabolism between cancerous and stromal cells within a tumor slice. |

Potential for Developing Advanced Research Tools in Synthetic Biology and Metabolic Engineering

Synthetic biology and metabolic engineering involve the design and construction of new biological parts, devices, and systems, or the re-design of existing, natural biological systems for useful purposes. A major challenge in these fields is the precise quantification and optimization of engineered metabolic pathways.

Stable isotope tracers like this compound serve as powerful tools for this purpose. By introducing a labeled substrate into an engineered organism, scientists can accurately measure the flow of metabolites (flux) through the designed pathway. For example, if a microbial chassis is engineered to produce a valuable compound derived from the pyrimidine degradation pathway, providing labeled Uracil and measuring the subsequent appearance of labeled intermediates like this compound allows for a direct quantification of the pathway's efficiency.

This data is invaluable for:

Identifying Bottlenecks: A buildup of a labeled intermediate can indicate a slow enzymatic step downstream.

Quantifying Pathway Yield: Precisely measuring the conversion of the initial substrate to the final product.

Assessing Competing Pathways: Determining how much of the labeled substrate is diverted into native metabolic pathways versus the engineered one.

This quantitative approach, known as metabolic flux analysis, enables a rational, data-driven cycle of design, building, and testing, which is fundamental to successful metabolic engineering. The use of this compound and other labeled compounds allows engineers to move beyond simple measurements of the final product to a detailed understanding of the internal workings of their synthetic biological systems.

Q & A

Q. 1.1. What are the primary synthetic routes for 5,6-Dihydro Uracil-13^{13}13C,15^{15}15N2_22, and how can isotopic purity be optimized during synthesis?

Synthesis often involves acid-catalyzed reactions, such as dissolving uracil derivatives in concentrated sulfuric acid followed by quenching in ice water and purification via chromatography . To optimize isotopic purity, use high-purity C- and N-labeled precursors and monitor reaction intermediates with techniques like HPLC or LC-MS to detect unlabeled contaminants. Recrystallization from methanol or chloroform can further enhance purity .

Q. 1.2. How is 5,6-Dihydro Uracil-13^{13}13C,15^{15}15N2_22 used in mass spectrometry-based studies of DNA damage?

The compound serves as an isotopically labeled internal standard to quantify endogenous dihydrouracil levels in DNA repair studies. By spiking samples with known concentrations, researchers can calibrate mass spectrometry signals (e.g., via MRM transitions) to correct for matrix effects and ionization efficiency variations .

Q. 1.3. What analytical methods are validated for quantifying 5,6-Dihydro Uracil-13^{13}13C,15^{15}15N2_22 in biological matrices?

Validated UPLC-MS/MS methods are preferred for sensitivity and specificity. Key parameters include:

- Chromatography : Reverse-phase C18 columns with mobile phases like 0.1% formic acid in water/acetonitrile.

- Detection : MRM transitions targeting molecular ions (e.g., m/z 115 → 97 for C,N-labeled species).

- Validation : Assess linearity (1–100 ng/mL), precision (<15% RSD), and recovery (>85%) per FDA/EMA guidelines .

Advanced Research Questions

Q. 2.1. How do electronic descriptors (e.g., E-HOMO, electrophilicity index) correlate with the biological activity of 5,6-Dihydro Uracil derivatives?

QSAR studies show that E-HOMO (energy of the highest occupied molecular orbital) positively correlates with activity, suggesting electron-donating substituents enhance binding to receptors like estrogen or GLP-1 . In contrast, the electrophilicity index has a negative contribution, as excess electronegative groups (e.g., -OH) disrupt binding via unfavorable dipole interactions . For example, Model 3 in QSAR analysis (r = 0.865) highlights E-HOMO and heat of formation as critical predictors .

Q. 2.2. How can researchers resolve contradictions in activity data for 5,6-Dihydro Uracil derivatives across different assay systems?

Contradictions often arise from differences in assay conditions (e.g., pH, solvent polarity) or receptor conformations. To address this:

- Control Experiments : Compare activity in standardized buffers (e.g., PBS vs. Tris-HCl) and validate receptor binding via docking simulations (e.g., AutoDock Vina).

- Metabolic Stability : Assess compound degradation in liver microsomes, as instability in certain media (e.g., high CYP450 activity) may skew results .

Q. Q. 2.3. What experimental strategies mitigate isotopic exchange or degradation of 5,6-Dihydro Uracil-C,N during long-term storage?

Q. 2.4. How can docking studies inform the design of 5,6-Dihydro Uracil derivatives with enhanced receptor affinity?

Molecular docking (e.g., using Glide or GOLD) identifies key binding interactions. For GLP-1 receptor agonists:

- Hydrogen Bonding : Prioritize substituents that form H-bonds with residues like Lys196.

- Hydrophobic Pockets : Introduce alkyl groups (e.g., -CH) to fill hydrophobic pockets (e.g., Phe381), improving binding ΔG by ~2 kcal/mol .

Methodological Considerations

Q. 3.1. How should researchers design isotope dilution assays to account for matrix effects in complex biological samples?

Q. 3.2. What statistical approaches validate QSAR models for 5,6-Dihydro Uracil derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.